molecular formula C15H23N3O4 B5146538 N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B5146538
M. Wt: 309.36 g/mol
InChI Key: GBIAKXKXELRQKI-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide is a compound that belongs to the class of nitrofuran derivatives Nitrofurans are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide typically involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to a series of reactions, including condensation with piperidine derivatives and subsequent functional group modifications . The nitration process often employs a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The key steps involve the controlled nitration of furfural and subsequent reactions to introduce the piperidine and carboxamide functionalities .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide involves the interaction with cellular components. The nitrofuran moiety is known to undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Contains an n-methyl urea group.

    Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one.

    Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one.

    Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione.

Uniqueness

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide is unique due to its specific piperidine and carboxamide functionalities, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIAKXKXELRQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.